molecular formula C59H86N18O12 B1146450 [苯乙酰 1, O-Me-D-Tyr2, Arg6,8, Lys9]-加压素酰胺 CAS No. 148565-73-5

[苯乙酰 1, O-Me-D-Tyr2, Arg6,8, Lys9]-加压素酰胺

货号 B1146450
CAS 编号: 148565-73-5
分子量: 1239.43
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide" is a linear peptide analogue of arginine vasopressin, specifically designed for selective V1a receptor antagonism. The synthesis and study of such analogues are critical in understanding vasopressin's roles and potential therapeutic applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of vasopressin analogues, including modifications like phenylacetyl (PhAc) at position 1 and O-methyl-D-tyrosine (O-Me-D-Tyr) at position 2, has been reported in various studies. A notable method involves solid-phase synthesis techniques, allowing for the incorporation of specific amino acid substitutions and modifications aimed at enhancing the peptide's selectivity and potency as a V1a receptor antagonist (Manning et al., 1990).

科学研究应用

  1. 开发有效的加压素受体拮抗剂: Manning 等人 (1990) 的一项研究报告了加压素拮抗剂的线性类似物的合成,包括苯乙酸和各种氨基酸取代的修饰。这些类似物在加压素 V1 和 V2 分析中检查了它们的效力,揭示了它们拮抗活性中的重要发现 (Manning 等,1990).

  2. 用于 V1a 受体研究的荧光和生物素化配体: Howl 等人 (1993) 的另一项研究设计并合成了精氨酸加压素的线性肽类似物,用于创建荧光和生物素化配体。发现这些配体是高亲和力、V1a 选择性拮抗剂,为受体定位和纯化提供了工具 (Howl 等,1993).

  3. 用于受体分析的荧光加压素拮抗剂: Durroux 等人 (1999) 将荧光素基和罗丹明基与线性加压素拮抗剂偶联,创造出对人加压素 V1a 受体具有高亲和力的荧光配体。这些化合物可有效标记表达 V1a 受体亚型的细胞,并可用于加压素受体的结构分析 (Durroux 等,1999).

  4. 用于受体研究的放射性碘化线性加压素拮抗剂: Schmidt 等人 (1991) 的一项研究描述了创建一种对 V1a 受体具有高亲和力和特异性的放射性碘化线性加压素拮抗剂。该配体用于放射自显影研究以定位加压素受体分布 (Schmidt 等,1991).

  5. 加压素类似物的靶向碘化: Durr 等人 (2007) 的研究探索了加压素类似物的碘化策略,重点是保留与各自受体的结合。这种方法对于创建放射性标记的加压素激动剂至关重要 (Durr 等,2007).

  6. 澳大利亚袋鼠中加压素样激素的鉴定: Chauvet 等人 (1983) 在澳大利亚袋鼠中鉴定了加压素样激素,包括赖加压素和苯加压素。这些发现表明有袋动物中存在独立的加压素样基因 (Chauvet 等,1983).

  7. 精氨酸-加压素类似物的合成和活性: Fahrenholz 等人 (1980) 合成了具有反应基团的精氨酸-加压素类似物,旨在研究激素-受体复合物。这项研究提供了加压素与其受体相互作用的见解 (Fahrenholz 等,1980).

作用机制

Target of Action

The primary target of [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is the V-1a vasopressin receptor . This receptor plays a crucial role in the regulation of blood pressure and the body’s water balance.

Mode of Action

This compound acts as a selective antagonist with high affinity for the V-1a vasopressin receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, vasopressin. By binding to these receptors, it prevents vasopressin from exerting its effects.

Biochemical Pathways

The V-1a vasopressin receptor is involved in various biochemical pathways. Vasopressin can stabilize the cardiocirculatory function in normal humans as well as in patients suffering from catecholamine-resistant vasodilatory shock . It can also stimulate three acid-base transporters, increasing the cell’s ability to regulate pH .

Pharmacokinetics

It is known to be soluble in water at 1 mg/ml , which could influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the stabilization of cardiocirculatory function and the enhancement of the cell’s ability to regulate pH . As a selective antagonist, it can effectively block the effects of vasopressin on the V-1a receptor.

未来方向

The synthesis of amides is a key area of research, particularly in the context of green chemistry. The development of more sustainable methods for amide synthesis is a major focus .

属性

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H86N18O12/c1-89-38-23-21-37(22-24-38)32-43(70-49(80)33-36-15-6-3-7-16-36)53(84)75-44(31-35-13-4-2-5-14-35)54(85)72-41(25-26-47(61)78)52(83)76-45(34-48(62)79)55(86)74-42(19-11-29-69-59(66)67)57(88)77-30-12-20-46(77)56(87)73-40(18-10-28-68-58(64)65)51(82)71-39(50(63)81)17-8-9-27-60/h2-7,13-16,21-24,39-46H,8-12,17-20,25-34,60H2,1H3,(H2,61,78)(H2,62,79)(H2,63,81)(H,70,80)(H,71,82)(H,72,85)(H,73,87)(H,74,86)(H,75,84)(H,76,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYIFIDWSDPRCG-LABPQDBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H86N18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。